molecular formula C12H22O B1617113 8,10-Dodecadienol CAS No. 57002-06-9

8,10-Dodecadienol

Cat. No.: B1617113
CAS No.: 57002-06-9
M. Wt: 182.30 g/mol
InChI Key: CSWBSLXBXRFNST-LDIADDGTSA-N
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Description

It is classified as a Straight Chain Lepidopteran Pheromone and is primarily used as an insect attractant, particularly for the codling moth (Cydia pomonella) . This compound plays a crucial role in integrated pest management strategies due to its effectiveness in disrupting the mating patterns of target pests.

Chemical Reactions Analysis

Types of Reactions: 8,10-Dodecadienol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur in the presence of halogenating agents or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding aldehydes or carboxylic acids, while reduction can produce saturated alcohols.

Scientific Research Applications

8,10-Dodecadienol has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 8,10-Dodecadienol involves its function as a sex pheromone. It acts by mimicking the natural pheromones produced by female codling moths, thereby attracting male moths and disrupting their mating patterns . This disruption leads to a decrease in the population of the pest species, making it an effective tool in integrated pest management.

Comparison with Similar Compounds

Properties

CAS No.

57002-06-9

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

(8Z,10Z)-dodeca-8,10-dien-1-ol

InChI

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-5,13H,6-12H2,1H3/b3-2-,5-4-

InChI Key

CSWBSLXBXRFNST-LDIADDGTSA-N

SMILES

CC=CC=CCCCCCCCO

Isomeric SMILES

C/C=C\C=C/CCCCCCCO

Canonical SMILES

CC=CC=CCCCCCCCO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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